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molecular formula C3H2Cl6 B1216839 1,1,1,3,3,3-Hexachloropropane CAS No. 3607-78-1

1,1,1,3,3,3-Hexachloropropane

Cat. No. B1216839
M. Wt: 250.8 g/mol
InChI Key: BBEAZDGZMVABIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06018084

Procedure details

The known methods of producing 1,1,1,3,3-pentafluoropropane are as follows. Carbon tetrachloride and vinylidene chloride are prepared and an addition reaction is triggered. The reaction product, 1,1,1,3,3,3-hexachloropropane, is fluorinated to produce 1,1,1,3,3-pentafluoro-3-chloropropane which is reduced with hydrogen to produce 1,1,1,3,3-pentafluoropropane (WO 95/04022).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:8])([F:7])[CH2:3][CH:4]([F:6])[F:5].[Cl:9][C:10](Cl)([Cl:16])[CH2:11]C(Cl)(Cl)Cl>C(Cl)(Cl)(Cl)Cl>[C:10]([Cl:16])([Cl:9])=[CH2:11].[F:1][C:2]([F:8])([F:7])[CH2:3][C:4]([F:6])([F:5])[Cl:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CC(F)F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(CC(Cl)(Cl)Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
an addition reaction

Outcomes

Product
Name
Type
product
Smiles
C(=C)(Cl)Cl
Name
Type
product
Smiles
FC(CC(Cl)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06018084

Procedure details

The known methods of producing 1,1,1,3,3-pentafluoropropane are as follows. Carbon tetrachloride and vinylidene chloride are prepared and an addition reaction is triggered. The reaction product, 1,1,1,3,3,3-hexachloropropane, is fluorinated to produce 1,1,1,3,3-pentafluoro-3-chloropropane which is reduced with hydrogen to produce 1,1,1,3,3-pentafluoropropane (WO 95/04022).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:8])([F:7])[CH2:3][CH:4]([F:6])[F:5].[Cl:9][C:10](Cl)([Cl:16])[CH2:11]C(Cl)(Cl)Cl>C(Cl)(Cl)(Cl)Cl>[C:10]([Cl:16])([Cl:9])=[CH2:11].[F:1][C:2]([F:8])([F:7])[CH2:3][C:4]([F:6])([F:5])[Cl:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CC(F)F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(CC(Cl)(Cl)Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
an addition reaction

Outcomes

Product
Name
Type
product
Smiles
C(=C)(Cl)Cl
Name
Type
product
Smiles
FC(CC(Cl)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06018084

Procedure details

The known methods of producing 1,1,1,3,3-pentafluoropropane are as follows. Carbon tetrachloride and vinylidene chloride are prepared and an addition reaction is triggered. The reaction product, 1,1,1,3,3,3-hexachloropropane, is fluorinated to produce 1,1,1,3,3-pentafluoro-3-chloropropane which is reduced with hydrogen to produce 1,1,1,3,3-pentafluoropropane (WO 95/04022).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:8])([F:7])[CH2:3][CH:4]([F:6])[F:5].[Cl:9][C:10](Cl)([Cl:16])[CH2:11]C(Cl)(Cl)Cl>C(Cl)(Cl)(Cl)Cl>[C:10]([Cl:16])([Cl:9])=[CH2:11].[F:1][C:2]([F:8])([F:7])[CH2:3][C:4]([F:6])([F:5])[Cl:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CC(F)F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(CC(Cl)(Cl)Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
an addition reaction

Outcomes

Product
Name
Type
product
Smiles
C(=C)(Cl)Cl
Name
Type
product
Smiles
FC(CC(Cl)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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